molecular formula C20H20N4O4S2 B2865431 N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941984-86-7

N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No. B2865431
CAS RN: 941984-86-7
M. Wt: 444.52
InChI Key: WJIIMONPBZAFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide” is a chemical compound that has been synthesized and studied for its potential biological activities . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy . The compound contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. Thiazole derivatives are known to exhibit a wide range of biological activities, which could be attributed to their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, NMR and IR spectroscopy can provide information about the chemical structure of the compound .

Scientific Research Applications

Antiallergy Activity

A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, which share structural motifs with the compound of interest, revealed potent antiallergy activity in the rat PCA model. These compounds showed significant potency, outperforming disodium cromoglycate in the rat PCA model, highlighting their potential as antiallergy agents (Hargrave et al., 1983).

Anticancer Activity

Research involving Co(II) complexes of 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide and related compounds demonstrated promising anticancer activity. The compounds were synthesized and evaluated for their effectiveness against the human breast cancer cell line (MCF 7), showcasing their potential application in cancer treatment (Vellaiswamy & Ramaswamy, 2017).

Carbonic Anhydrase Inhibition

A series of acridine-acetazolamide conjugates, including 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, were synthesized and evaluated as inhibitors of carbonic anhydrases (CA). These compounds demonstrated inhibition of cytosolic and membrane-bound carbonic anhydrase isoforms in the low micromolar and nanomolar range, indicating their potential for medical applications involving carbonic anhydrase inhibition (Ulus et al., 2016).

Future Directions

The future research directions could involve further investigation of the biological activities of this compound and its derivatives. This could include studying its potential as a therapeutic agent for various diseases .

Mechanism of Action

Target of Action

The primary target of this compound is Human Carbonic Anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound binds to the active site of the Carbonic Anhydrase II enzyme, potentially inhibiting its activity

properties

IUPAC Name

N-[4-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c21-30(27,28)17-8-6-14(7-9-17)10-11-22-18(25)12-16-13-29-20(23-16)24-19(26)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,25)(H2,21,27,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIIMONPBZAFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.